Nicardipine-d3 Hydrochloride

描述

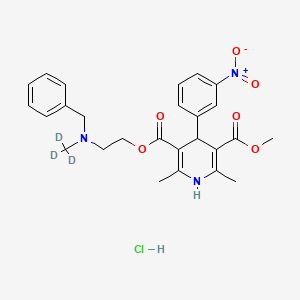

Nicardipine-d3 Hydrochloride is a deuterated form of Nicardipine Hydrochloride, a potent calcium channel blocker. It is primarily used in the treatment of hypertension and chronic stable angina. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and drug development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Nicardipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart. The process involves multiple steps, including the preparation of intermediates, deuterium incorporation, and final purification. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and consistency of the final product.

化学反应分析

Key Reaction Steps:

Structural Features :

- Molecular Formula :

- Deuterium Position : Trideuteriomethyl group () on the benzylaminoethyl side chain .

- Critical Functional Groups : Dihydropyridine ring, nitroaryl group, and ester linkages .

Metabolic Reactions

Nicardipine-d3 undergoes hepatic metabolism similar to non-deuterated nicardipine but exhibits altered pharmacokinetics due to deuterium’s isotope effect .

Metabolic Pathways:

Key Findings :

- Bioavailability : 19–38% for nicardipine; deuterated form shows prolonged half-life in tracer studies .

- Plasma Stability : No adsorption to extracorporeal circuits observed .

Chemical Stability

This compound demonstrates high stability under controlled conditions, critical for its use in analytical standards .

Stability Data:

Degradation Products :

- Photolytic decomposition yields nitroso derivatives .

- Hydrolysis at ester linkages under extreme pH .

Comparative Reactivity

| Parameter | Nicardipine | Nicardipine-d3 |

|---|---|---|

| Metabolic Rate | Faster (C-H bond cleavage) | Slower ( bond) |

| Plasma Protein Binding | >95% | Similar |

| Solubility | Sparingly soluble in water | Comparable |

科学研究应用

Pharmacological Applications

Nicardipine-d3 Hydrochloride serves multiple pharmacological purposes, particularly due to its mechanism of action as a calcium channel blocker. The compound inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

Clinical Uses

- Hypertension Management : this compound is effective in managing mild to moderate hypertension. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure when compared to placebo groups .

- Angina Treatment : It is also used to treat chronic stable angina and Prinzmetal's variant angina, showing efficacy similar to other calcium channel blockers like nifedipine .

Scientific Research Applications

The unique properties of this compound make it an essential tool in various research fields.

Pharmacokinetic Studies

- Metabolic Stability : The deuterated form enhances the compound's metabolic stability, allowing researchers to study its pharmacokinetics more accurately. This is crucial for understanding drug metabolism and interactions .

- Reference Standard : It is used as a reference standard in analytical chemistry for studying metabolic pathways and degradation products of nicardipine.

Clinical Research

- Formulation Development : this compound is utilized in developing new formulations aimed at improving the efficacy and safety profiles of nicardipine-based treatments .

- Pediatric Applications : The compound has been explored for off-label use in treating hypertension in children, showcasing its versatility across different patient demographics .

Comparative Analysis with Other Compounds

To understand its unique advantages, it is essential to compare this compound with other calcium channel blockers:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Nicardipine | Inhibits calcium influx | Effective for angina; minimal cardiac depression |

| Amlodipine | Inhibits calcium influx | Long half-life; once-daily dosing |

| Nifedipine | Inhibits calcium influx | Rapid onset; may cause reflex tachycardia |

| Verapamil | Inhibits calcium influx & affects conduction | Also used for arrhythmias |

| Nicardipine-d3 | Inhibits calcium influx; enhanced stability | Deuterium substitution improves metabolic studies |

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of this compound:

- A study involving patients with essential hypertension demonstrated significant reductions in blood pressure with minimal side effects .

- Another trial focused on patients with acute aortic dissection showed that nicardipine hydrochloride effectively controlled blood pressure during critical care situations .

作用机制

Nicardipine-d3 Hydrochloride exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure. The molecular targets include voltage-sensitive calcium channels, which are crucial for the contractile processes of the heart and blood vessels .

相似化合物的比较

Amlodipine: Another calcium channel blocker used for hypertension and angina.

Nifedipine: Similar in function but with different pharmacokinetic properties.

Verapamil: A calcium channel blocker with additional effects on cardiac conduction.

Uniqueness: Nicardipine-d3 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other calcium channel blockers, providing a more stable and reliable compound for research and development .

生物活性

Nicardipine-d3 hydrochloride is a deuterium-labeled derivative of nicardipine, a calcium channel blocker primarily used for the management of hypertension and chronic stable angina. This article delves into the biological activity, mechanisms of action, pharmacokinetics, and clinical applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C26H30ClN3O6

- Molecular Weight : 519.01 g/mol

- CAS Number : 1432061-50-1

- Purity : >95% .

Nicardipine-d3 is characterized by its deuterium labeling, which enhances its stability and allows for more precise tracking in pharmacokinetic studies.

Nicardipine functions primarily as a calcium channel blocker , inhibiting the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes. This action leads to:

- Vasodilation : Decreased intracellular calcium levels inhibit the contractile processes in smooth muscle cells, resulting in dilation of coronary and systemic arteries.

- Reduced Blood Pressure : The vasodilatory effect decreases total peripheral resistance and systemic blood pressure, making it effective for treating hypertension.

- Increased Oxygen Delivery : By dilating coronary arteries, nicardipine enhances oxygen delivery to myocardial tissues, beneficial for patients with angina .

Pharmacokinetics

- Absorption : Nicardipine is completely absorbed but undergoes significant first-pass metabolism, resulting in approximately 35% bioavailability following oral administration.

- Half-life : Approximately 8.6 hours.

- Volume of Distribution : 8.3 L/kg.

- Protein Binding : Greater than 95%.

- Metabolism : Extensively metabolized in the liver .

Clinical Applications

This compound is used in various clinical settings:

- Hypertension Management : Effective for both acute and chronic hypertension.

- Angina Treatment : Provides symptomatic relief in chronic stable angina and variant angina (Prinzmetal's angina).

- Pediatric Use : Off-label use has been documented for treating hypertension in pediatric patients .

Case Study 1: Pediatric Hypertension

A retrospective analysis was conducted on children treated with a 2 mg/mL oral formulation of nicardipine hydrochloride from January to December 2020. The study assessed demographic data, prescribed doses, and treatment outcomes. Results indicated effective blood pressure control with minimal adverse effects .

Case Study 2: Efficacy in Adults

In a clinical trial involving adults with chronic stable angina, nicardipine demonstrated significant reductions in both systolic and diastolic blood pressure compared to baseline measurements. Patients reported improved exercise tolerance and reduced anginal episodes .

Data Table

| Parameter | Value |

|---|---|

| Bioavailability | ~35% |

| Half-life | 8.6 hours |

| Volume of Distribution | 8.3 L/kg |

| Protein Binding | >95% |

| Oral LD50 (Rat) | 184 mg/kg |

| Oral LD50 (Mouse) | 322 mg/kg |

属性

IUPAC Name |

5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。